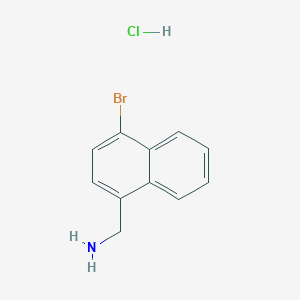

(4-Bromonaphthalen-1-yl)methanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(4-bromonaphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIHRIRAILUHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592212 | |

| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578029-09-1 | |

| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride typically involves the bromination of naphthalene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include:

Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

Amination: The 4-bromonaphthalene undergoes a nucleophilic substitution reaction with methanamine under basic conditions to form (4-Bromonaphthalen-1-yl)methanamine.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromonaphthalen-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding naphthylmethanamine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium hydroxide, thiols, or primary amines under basic conditions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Naphthylmethanamine.

Substitution: Various substituted naphthylmethanamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Bromonaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4-Bromonaphthalen-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and amine group are key functional groups that can participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

a) 1-(8-Bromonaphthalen-1-yl)methanamine Hydrochloride

- Molecular Formula : C₁₁H₁₁BrClN (identical to the target compound) .

- Key Difference : Bromine at the 8-position on the naphthalene ring instead of the 4-position.

b) (R)-(4-Bromophenyl)(phenyl)methanamine Hydrochloride

Heterocyclic Analogues

a) [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₉ClN₂S·HCl; Molar Mass : 261.17 g/mol .

- Key Features : Thiazole ring with a 4-chlorophenyl substituent.

b) 1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride

Substituted Aromatic Amines

a) Furan-2-yl Methanamine Hydrochloride

- Molecular Formula: C₅H₈ClNO; Molar Mass: 141.57 g/mol .

- Key Features: Furan ring with an aminomethyl group.

- NMR Data : ¹H NMR (DMSO-d₆): δ 7.67 (s, 1H), 6.62 (d, J = 3.1 Hz, 1H), 6.42 (dd, J = 3.1, 1.8 Hz, 1H), 4.01 (s, 2H) .

- Comparison : Smaller aromatic system reduces π-π stacking interactions, likely lowering melting points and altering solubility profiles .

b) Benzo[b]thiophen-2-yl Methanamine Hydrochloride

Comparative Data Table

Key Research Findings

- Electronic Effects : Bromine’s position on naphthalene (4 vs. 8) significantly influences electronic properties, as seen in altered NMR chemical shifts and coupling constants in isomers .

- Solubility Trends : Thiophene and furan derivatives exhibit higher solubility in polar solvents compared to naphthalene-based compounds due to heteroatom presence .

- Thermal Stability: Thiazole derivatives (e.g., mp 268°C) demonstrate superior thermal stability over non-heterocyclic analogues, critical for high-temperature reactions .

Biologische Aktivität

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted at the 4-position with a bromine atom and an amine group, which contributes to its unique electronic and steric properties. These characteristics influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to other naphthalene derivatives known for anticancer effects implies potential efficacy against various cancer types.

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective role of this compound, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve the reduction of oxidative stress and inflammation in neuronal cells.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

- Receptor Interactions: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and plasticity.

- Enzyme Inhibition: It has been suggested that this compound can inhibit key enzymes involved in metabolic pathways associated with cancer and neurodegeneration .

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Studies

- Antidepressant Efficacy: A study evaluated the antidepressant effects of similar compounds in animal models, showing significant improvement in depressive-like behaviors following administration of naphthalene derivatives .

- Cancer Cell Proliferation: In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuroprotection: Research involving neurotoxic models indicated that the compound could mitigate neuronal damage through antioxidant mechanisms, supporting its development for treating neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for (4-Bromonaphthalen-1-yl)methanamine hydrochloride, and how can reaction conditions be optimized for improved yield?

The compound is typically synthesized via reductive amination of 4-bromo-1-naphthaldehyde using methanamine, followed by hydrochloric acid salt formation. Optimization involves controlling reaction temperature (0–5°C for intermediate stabilization) and using catalysts like sodium cyanoborohydride. Stereochemical control can be enhanced by employing chiral auxiliaries or asymmetric hydrogenation conditions . For brominated analogs, halogen stability during reduction requires inert atmospheres (e.g., N₂) to prevent debromination .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments and confirms bromine substitution patterns (δ 7.2–8.5 ppm for naphthalene protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₁BrN·HCl, exact mass 264.02) and detects impurities .

- HPLC : Reverse-phase chromatography with UV detection (254 nm) assesses purity (>95%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride fumes.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How does the bromine substituent on the naphthalene ring influence the compound's reactivity in nucleophilic substitution reactions?

The bromine atom acts as a strong electron-withdrawing group, polarizing the naphthalene ring and enhancing electrophilic aromatic substitution (EAS) at the 4-position. However, steric hindrance from the adjacent methanamine group may limit reactivity in bulky nucleophiles. Computational studies (DFT) can predict activation energies for substitution pathways .

Q. What strategies can mitigate discrepancies in reported melting points or spectral data across studies?

- Standardized Calibration : Use certified reference materials (CRMs) for NMR and melting point apparatus calibration.

- Purity Verification : Cross-validate results with orthogonal methods (e.g., TLC vs. HPLC) .

- Environmental Controls : Report ambient conditions (humidity, temperature) during analysis, as hydrochloride salts are hygroscopic .

Q. How can computational chemistry tools predict the stability of this compound under varying pH and temperature conditions?

Molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite model protonation states and degradation pathways. For example, the hydrochloride salt shows increased solubility but reduced thermal stability (>150°C) compared to the free base. pKa predictions (~8.5 for the amine) guide pH-dependent stability studies .

Q. What are the challenges in achieving stereochemical control during the synthesis of derivatives?

Racemization at the methanamine center can occur under acidic or high-temperature conditions. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiopurity. Stereoselective reductions (e.g., using NaBH₄ with chiral ligands) improve cis/trans ratios in cyclic analogs .

Q. How do solvent polarity and counterion effects influence crystallization behavior?

Polar aprotic solvents (e.g., DMF) enhance solubility but may trap solvent in crystals. Ethanol/water mixtures (70:30 v/v) yield well-defined crystals with higher melting points (mp ~250°C). Counterion exchange (e.g., replacing Cl⁻ with PF₆⁻) alters lattice energy and crystal morphology .

Q. What advanced spectroscopic methods can resolve ambiguities in proton NMR assignments?

Q. How can mechanistic studies using isotopic labeling clarify degradation pathways in aqueous solutions?

Deuterium labeling at the methanamine group (e.g., CD₃NH₂) tracks hydrolysis products via LC-MS. ¹⁸O-labeled water identifies oxidation pathways (e.g., bromine displacement by hydroxyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.